4-Amino-2,6-dimethylpyridin-3-ol
Description
4-Amino-2,6-dimethylpyridin-3-ol is a pyridine derivative characterized by an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 3, and methyl (-CH₃) substituents at positions 2 and 4. Its hydrate form (CAS: 462601-25-8) is commonly referenced in chemical databases .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-amino-2,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)5(2)9-4/h3,10H,1-2H3,(H2,8,9) |
InChI Key |
NWFOHXHLWSMYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Amino-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,6-dimethylpyridine, nitration followed by reduction and subsequent hydrolysis can yield the desired compound. Another method involves the use of 2,6-dimethyl-3-pyridinol as a starting material, which undergoes amination to introduce the amino group at the fourth position .
Industrial Production Methods:
Industrial production of 4-Amino-2,6-dimethylpyridin-3-ol typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
4-Amino-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or alkylating agents are employed under appropriate conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-amino-2,6-dimethylpyridin-3-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-Amino-2,6-dimethylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Analysis
The table below compares 4-Amino-2,6-dimethylpyridin-3-ol with four structurally related compounds, highlighting key substituents and similarity scores derived from chemical databases :
| Compound Name | CAS Number | Substituents | Functional Groups | Similarity Score |
|---|---|---|---|---|
| 4-Amino-2,6-dimethylpyridin-3-ol hydrate | 462601-25-8 | -CH₃ (2,6), -NH₂ (4), -OH (3) | Amino, hydroxyl, methyl | 0.87 (self) |
| 5-Methoxy-2-methylpyridin-4-amine | 1696540-73-4 | -CH₃ (2), -OCH₃ (5), -NH₂ (4) | Amino, methoxy, methyl | 0.92 |
| 4-Amino-3-methoxypicolinonitrile | 1805075-74-4 | -CN (2), -OCH₃ (3), -NH₂ (4) | Amino, methoxy, nitrile | 0.87 |
| 4-Amino-2,3,5-trichloropyridine | 28443-69-8 | -Cl (2,3,5), -NH₂ (4) | Amino, chloro | N/A |
Key Observations :
- 5-Methoxy-2-methylpyridin-4-amine has the highest structural similarity (0.92) due to conserved amino and methyl groups, but differs in the methoxy substituent at position 3. This substitution likely enhances lipophilicity compared to the hydroxyl group in the target compound .
- 4-Amino-3-methoxypicolinonitrile shares a 0.87 similarity score but introduces a nitrile group, which may increase reactivity in nucleophilic addition reactions .
- 4-Amino-2,3,5-trichloropyridine (CAS: 28443-69-8) lacks hydroxyl/methoxy groups but contains three chlorine atoms, significantly altering electronic properties and toxicity profiles .
Physicochemical and Toxicological Properties
While direct data for 4-Amino-2,6-dimethylpyridin-3-ol are sparse, inferences can be drawn from analogs:
Solubility and Reactivity:
- The hydroxyl group in the target compound likely improves aqueous solubility compared to methoxy or chloro derivatives. However, steric hindrance from the 2,6-dimethyl groups may reduce solubility in polar solvents.
- Chlorinated analogs (e.g., 4-Amino-2,3,5-trichloropyridine) are more lipophilic, favoring organic solvents but posing higher environmental persistence risks .
Toxicity:
- Chlorinated pyridines (e.g., 4-Amino-2,3,5-trichloropyridine) are often associated with acute oral toxicity (Category 4) and aquatic toxicity (Category 3), as seen in Safety Data Sheets (SDS) of related compounds .
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